iron(3+);arsorate;dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

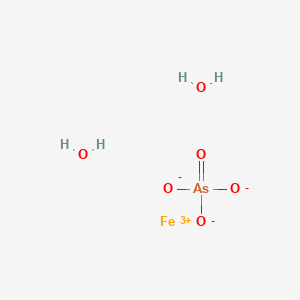

Iron(3+);arsorate;dihydrate, also known as iron(III) arsenate dihydrate, is an inorganic compound with the chemical formula FeAsO₄·2H₂O. This compound is a hydrated form of iron(III) arsenate and is known for its crystalline structure. It is commonly found in nature as the mineral scorodite, which is an important source of arsenic.

准备方法

Synthetic Routes and Reaction Conditions

Iron(III) arsenate dihydrate can be synthesized hydrothermally from an aqueous solution of iron(III) chloride, ethylenediamine, and arsenic acid . The reaction typically involves heating the solution under controlled conditions to facilitate the formation of the desired compound. The structure features six-coordinate iron with sulfate anions acting as bridging ligands .

Industrial Production Methods

Industrial production of iron(III) arsenate dihydrate often involves similar hydrothermal methods, but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

化学反应分析

Types of Reactions

Iron(III) arsenate dihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and arsenate can be reduced to arsenite.

Substitution Reactions: The arsenate group can be substituted by other anions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite or hydrogen sulfide.

Substitution: Reagents such as phosphates or sulfates can be used to substitute the arsenate group.

Major Products

Reduction: Iron(II) arsenate or iron(II) hydroxide.

Substitution: Compounds like iron(III) phosphate or iron(III) sulfate.

科学研究应用

Chemical Research Applications

Synthesis of Compounds

Iron(III) arsenate dihydrate serves as a precursor for synthesizing other iron and arsenic compounds. It can be used in the hydrothermal synthesis of various materials, including nanostructures and complex oxides, which are essential in catalysis and material science .

Oxidation-Reduction Reactions

The compound undergoes significant oxidation-reduction reactions. For instance, iron(III) can be reduced to iron(II) under specific conditions, which is crucial for studying redox processes in environmental chemistry. Additionally, the arsenate group can be reduced to arsenite, impacting the understanding of arsenic behavior in aquatic systems .

Biological Research Applications

Toxicity Studies

Iron(III) arsenate dihydrate is studied for its potential effects on biological systems, particularly regarding arsenic toxicity. Research indicates that the compound can disrupt cellular processes by interfering with phosphate metabolism due to the presence of arsenate ions . This has implications for understanding arsenic's role in human health and environmental toxicity.

Microbial Interactions

Studies have shown that certain bacteria can reduce both iron(III) and arsenic(V) oxides simultaneously. This microbial reduction influences the redox cycling of arsenic in sediment-porewater systems, highlighting the ecological significance of iron(III) arsenate dihydrate in biogeochemical cycles .

Medical Applications

Arsenic Poisoning Treatment

Research into iron(III) arsenate dihydrate includes its potential use in treating arsenic poisoning. The compound's ability to bind with arsenic may facilitate its removal from biological systems, making it a candidate for therapeutic applications .

Industrial Applications

Pigment Production

Iron(III) arsenate dihydrate is utilized in the production of pigments due to its stable crystalline structure and vibrant coloration. It is particularly useful in manufacturing paints and coatings where color stability is paramount.

Catalyst in Chemical Reactions

The compound is also employed as a catalyst in specific chemical reactions, enhancing reaction rates and yields in industrial processes . Its effectiveness stems from the unique properties of iron ions and their interactions with various substrates.

Case Study 1: Microbial Reduction of Arsenic

A study conducted at Haiwee Reservoir demonstrated that when hydrous ferric oxide pre-equilibrated with arsenic was incubated with anaerobic bacteria, As(V) was reduced either simultaneously or prior to Fe(III). This finding underscores the role of iron(III) arsenate dihydrate in natural bioremediation processes .

Case Study 2: In Situ Arsenic Removal

Research involving column experiments showed that alternating push-pull configurations could effectively remove both arsenic and iron from contaminated water sources. The presence of iron(III) significantly enhanced the efficiency of this process, suggesting practical applications for iron(III) arsenate dihydrate in environmental cleanup efforts .

作用机制

The mechanism of action of iron(III) arsenate dihydrate involves its interaction with biological molecules and cellular components. The iron(III) ions can participate in redox reactions, while the arsenate ions can interfere with phosphate metabolism. This interference can disrupt cellular processes, leading to toxic effects .

相似化合物的比较

Similar Compounds

Iron(III) Phosphate: Similar in structure but contains phosphate instead of arsenate.

Iron(III) Sulfate: Contains sulfate instead of arsenate.

Iron(III) Oxide: Different anion but similar oxidation state of iron.

Uniqueness

Iron(III) arsenate dihydrate is unique due to its arsenate content, which imparts distinct chemical and toxicological properties. Its ability to form stable crystalline structures and participate in specific redox reactions sets it apart from other iron(III) compounds.

属性

CAS 编号 |

16103-66-5 |

|---|---|

分子式 |

AsFeH4O6 |

分子量 |

230.79 g/mol |

IUPAC 名称 |

iron(3+);arsorate;dihydrate |

InChI |

InChI=1S/AsH3O4.Fe.2H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;2*1H2/q;+3;;/p-3 |

InChI 键 |

UYZMAFWCKGTUMA-UHFFFAOYSA-K |

SMILES |

O.O.[O-][As](=O)([O-])[O-].[Fe+3] |

规范 SMILES |

O.O.[O-][As](=O)([O-])[O-].[Fe+3] |

Key on ui other cas no. |

20909-44-8 |

同义词 |

FeAsO(4)*2H(2)O scorodite |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。